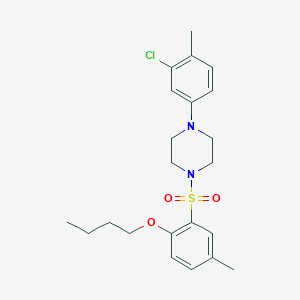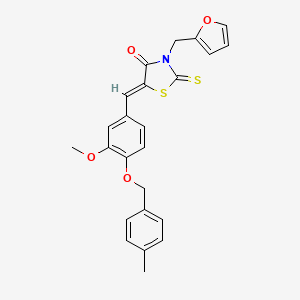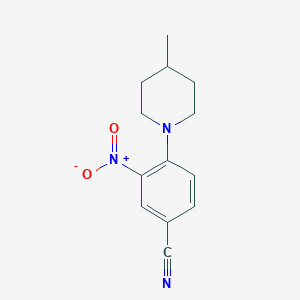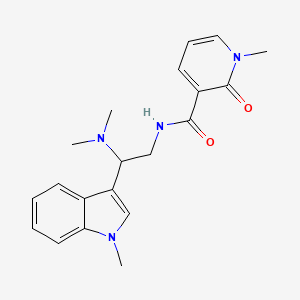![molecular formula C14H15NO2 B2597246 N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide CAS No. 2411241-53-5](/img/structure/B2597246.png)
N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide, also known as SP-41, is a novel compound that has gained attention in the scientific community due to its potential use in cancer treatment. SP-41 is a small molecule that belongs to the class of spirooxiranes, which are known for their ability to induce apoptosis in cancer cells.
Mecanismo De Acción
N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide induces apoptosis in cancer cells by targeting the mitochondrial pathway. It activates the caspase cascade, which leads to the cleavage of various proteins and the eventual breakdown of the cell. This compound has also been found to inhibit the NF-κB pathway, which is involved in cell survival and proliferation. This dual mechanism of action makes this compound a promising candidate for cancer treatment.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in normal cells and tissues. It has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. This selectivity is likely due to the differences in mitochondrial function between cancer cells and normal cells. This compound has also been found to inhibit tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide in lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of this compound on cancer cells without affecting normal cells. However, the synthesis of this compound is complex and time-consuming, which may limit its use in large-scale experiments. In addition, the lack of standardized protocols for the use of this compound may lead to variability in results between different labs.
Direcciones Futuras
There are several future directions for the research on N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the optimization of the dosing and administration of this compound in animal models to improve its efficacy. Additionally, the use of this compound in combination with other anticancer agents is an area of potential research. Finally, the investigation of the mechanism of action of this compound in more detail may lead to the development of more targeted therapies for cancer.
Métodos De Síntesis
The synthesis of N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide involves a multistep process that starts with the reaction of 1,2-dihydroindene with cyclopropane. This reaction leads to the formation of a spirocyclic intermediate, which is then treated with oxirane to yield this compound. The overall yield of this synthesis method is around 10-15%, and the purity of the final product can be improved through further purification steps.
Aplicaciones Científicas De Investigación
N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells and to sensitize them to chemotherapy. These findings suggest that this compound has the potential to be used as an adjuvant therapy in cancer treatment.
Propiedades
IUPAC Name |
N-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13(11-8-17-11)15-12-7-14(12)6-5-9-3-1-2-4-10(9)14/h1-4,11-12H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACLNQYENHJKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2NC(=O)C3CO3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2597164.png)
![4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2597165.png)
![(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2597168.png)


![2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide](/img/structure/B2597176.png)
![3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester](/img/structure/B2597178.png)
![N-(3,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2597179.png)



![2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid](/img/structure/B2597184.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2597185.png)
